2-(4-Chlorophenyl)indeno[2,1-b]pyran
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Overview
Description
2-(4-Chlorophenyl)indeno[2,1-b]pyran is a chemical compound with the molecular formula C18H11ClO. It is a member of the indeno[2,1-b]pyran family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a chlorophenyl group attached to the indeno[2,1-b]pyran core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)indeno[2,1-b]pyran typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which includes the use of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction conditions typically involve stirring the mixture at reflux temperature for several hours.
Industrial Production Methods
the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)indeno[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
2-(4-Chlorophenyl)indeno[2,1-b]pyran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)indeno[2,1-b]pyran involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Disintegrin and Metalloprotease protein (ADAMTS-5), which are involved in cell proliferation and angiogenesis . These interactions can lead to the inhibition of cancer cell growth and other biological effects.
Comparison with Similar Compounds
Similar Compounds
Indeno[2,1-b]pyran derivatives: These compounds share the core indeno[2,1-b]pyran structure but differ in their substituents.
Pyrano[2,3-b]quinoline derivatives: These compounds have a similar pyran ring fused with a quinoline structure.
Uniqueness
2-(4-Chlorophenyl)indeno[2,1-b]pyran is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62096-34-8 |
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Molecular Formula |
C18H11ClO |
Molecular Weight |
278.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C18H11ClO/c19-14-7-5-12(6-8-14)17-10-9-16-15-4-2-1-3-13(15)11-18(16)20-17/h1-11H |
InChI Key |
XIMBDOBKNWPUOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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